![molecular formula C14H20N4O2 B13024876 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethyl-4,7-diazaspiro[25]octan-7-yl)-2-nitroaniline is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitroaniline with 4-ethyl-4,7-diazaspiro[2.5]octane under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, and a solvent like toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions, such as temperature control and solvent selection, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Major Products Formed
Reduction: 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-aminobenzene
Substitution: Various substituted anilines depending on the nucleophile used
Oxidation: 4-(4-Carboxy-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline
Wissenschaftliche Forschungsanwendungen
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)aniline: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
4-(4-Methyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline: Similar structure with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline is unique due to its specific spirocyclic structure and the presence of both ethyl and nitro groups.
Eigenschaften
Molekularformel |
C14H20N4O2 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
4-(4-ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline |
InChI |
InChI=1S/C14H20N4O2/c1-2-17-8-7-16(10-14(17)5-6-14)11-3-4-12(15)13(9-11)18(19)20/h3-4,9H,2,5-8,10,15H2,1H3 |
InChI-Schlüssel |
KLUSUANURAAYIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC12CC2)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


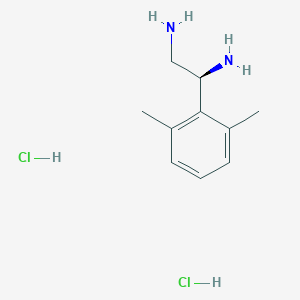
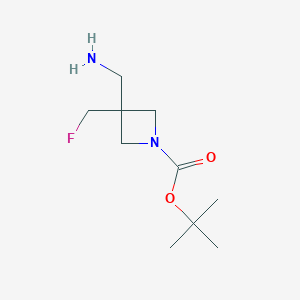
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)

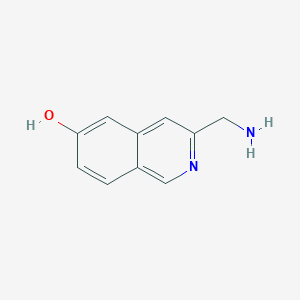

![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
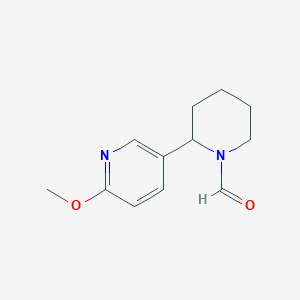
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
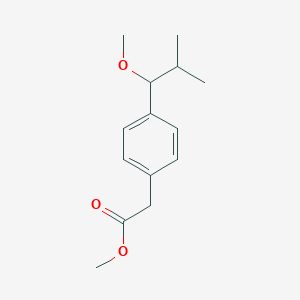
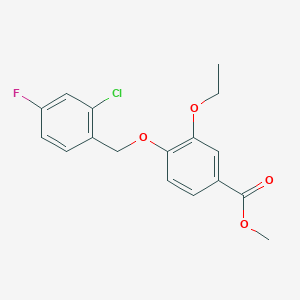
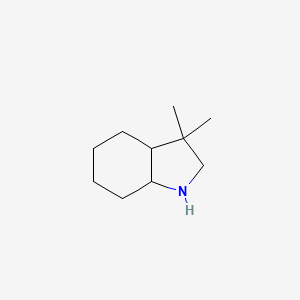
![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
